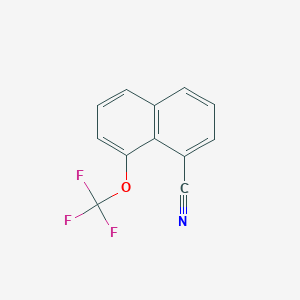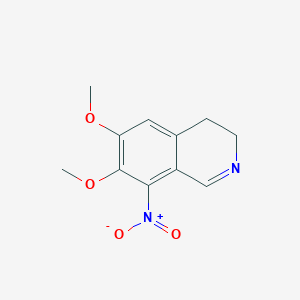
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a nitro group at the 8th position, and a partially hydrogenated isoquinoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline-8-amine.
Reduction: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.
8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.
Uniqueness
6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.
特性
CAS番号 |
917892-74-1 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC名 |
6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3 |
InChIキー |
FDPIEKIJGUUKRB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
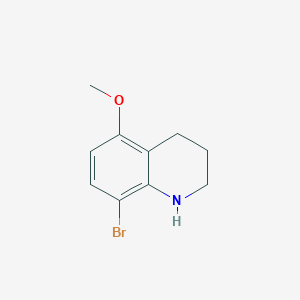
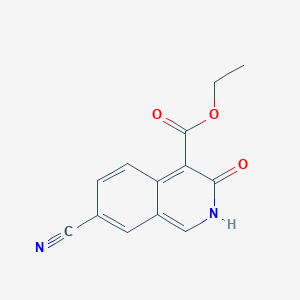
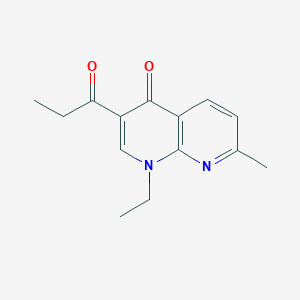
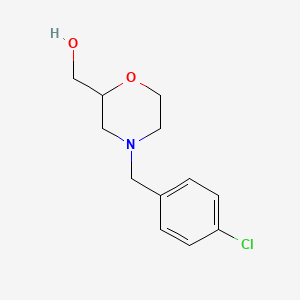

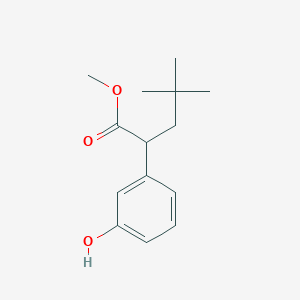
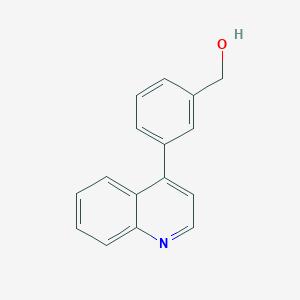



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
